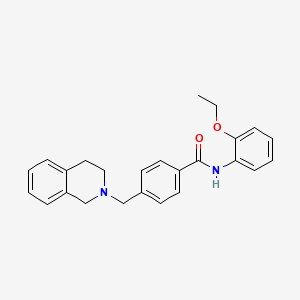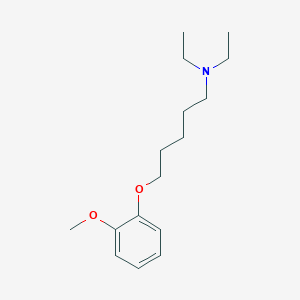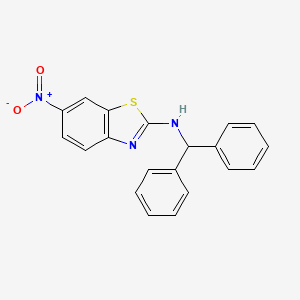
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide, commonly known as "BAC," is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BAC is a member of the family of bis-amides, which are known for their diverse biological activities.
科学的研究の応用
BAC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BAC has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, BAC has been investigated for its ability to enhance plant growth and protect against pests and diseases. In material science, BAC has been used as a building block for the synthesis of novel polymers and materials.
作用機序
The exact mechanism of action of BAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, BAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. BAC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BAC has been shown to have a range of biochemical and physiological effects, depending on the application and dosage. In cancer cells, BAC has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In microbial cells, BAC has been shown to disrupt cell membranes and inhibit growth. In animal models, BAC has been shown to reduce inflammation and pain, enhance wound healing, and improve cognitive function.
実験室実験の利点と制限
BAC has several advantages for use in lab experiments. First, it is a synthetic compound with a well-defined structure, making it easy to purify and characterize. Second, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, BAC also has some limitations. For example, it may exhibit off-target effects or toxicity at high doses, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on BAC. First, more studies are needed to elucidate the mechanism of action of BAC and its specific targets in different biological systems. Second, further investigation is needed to optimize the synthesis and purification of BAC, as well as to develop more efficient methods for its delivery and administration. Third, BAC could be further explored for its potential applications in other fields such as energy storage, catalysis, and sensors. Overall, BAC is a promising compound with a wide range of potential applications, and further research is needed to fully realize its potential.
合成法
The synthesis of BAC involves the reaction of 4-acetylphenyl isocyanate with 1,4-cyclohexanediamine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The yield of BAC is typically high, and the compound can be purified using standard techniques such as column chromatography.
特性
IUPAC Name |
1-N,4-N-bis(4-acetylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15(27)17-7-11-21(12-8-17)25-23(29)19-3-5-20(6-4-19)24(30)26-22-13-9-18(10-14-22)16(2)28/h7-14,19-20H,3-6H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSVDUVNASTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)
![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)


![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)
![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)

